2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves several steps. One common method includes the reaction of 2-(2-Methoxyphenoxy)ethylamine with 5-nitro-2-chlorobenzonitrile under specific conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile has several applications in scientific research:
Proteomics: It is used as a specialty product in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industrial Applications: It is used in the development of new materials and chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile can be compared with similar compounds such as:
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-chlorobenzonitrile: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and applications.
2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-methylbenzonitrile: The presence of a methyl group instead of a nitro group results in different chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research and industry .
Properties
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylamino]-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-15-4-2-3-5-16(15)23-9-8-18-14-7-6-13(19(20)21)10-12(14)11-17/h2-7,10,18H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLIBGCNMABVCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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